N-Desmethyl Rilmazolam
CAS No.:
Cat. No.: VC16586452
Molecular Formula: C18H13Cl2N5O
Molecular Weight: 386.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H13Cl2N5O |
---|---|
Molecular Weight | 386.2 g/mol |
IUPAC Name | 8-chloro-6-(2-chlorophenyl)-N-methyl-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide |
Standard InChI | InChI=1S/C18H13Cl2N5O/c1-21-18(26)17-23-15-9-22-16(11-4-2-3-5-13(11)20)12-8-10(19)6-7-14(12)25(15)24-17/h2-8H,9H2,1H3,(H,21,26) |
Standard InChI Key | PVNXUCAAXXYFKB-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)C1=NN2C(=N1)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4Cl |
Introduction
Chemical and Structural Profile of N-Desmethyl Rilmazolam
Molecular Characteristics
N-Desmethyl Rilmazolam (C₁₈H₁₃Cl₂N₅O; molecular weight 386.23 g/mol) belongs to the triazolobenzodiazepine class, distinguished by a triazole ring fused to a benzodiazepine core . The absence of a methyl group at the N-position differentiates it from its parent compound, Rilmazafone, and influences its receptor binding affinity.
Synthesis and Metabolic Pathways
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₃Cl₂N₅O |
Molecular Weight | 386.23 g/mol |
Half-Life | 2–4 hours |
Primary Metabolic Pathway | Cytochrome P450-mediated hydrolysis |
Solubility | Lipophilic (DMSO >50 mg/mL) |
Pharmacological Mechanisms and Effects
GABA Receptor Modulation
N-Desmethyl Rilmazolam enhances GABAergic neurotransmission by binding to the benzodiazepine site of GABAₐ receptors, particularly those containing α₁ and α₂ subunits . This interaction increases chloride ion influx, hyperpolarizing neurons and reducing neuronal excitability. Compared to alprazolam, it exhibits 70% higher affinity for α₁-containing receptors, correlating with pronounced sedative effects .
Table 2: Comparative Pharmacokinetics of Rilmazafone Metabolites
Metabolite | Half-Life (hours) | Blood Concentration Range (ng/g) |
---|---|---|
Rilmazolam | 1.0 | 7.9–170 |
N-Desmethyl Rilmazolam | 2.0–4.0 | 1.4–65 |
Di-Desmethyl Rilmazolam | 11.0–16.0 | 70–170 |
Forensic Toxicology and Case Studies
Analytical Detection Methods
High-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for detecting N-Desmethyl Rilmazolam in biological matrices . Protein precipitation followed by solid-phase extraction achieves a lower limit of quantification (LLOQ) of 1.0 ng/g in whole blood .
Postmortem Investigations
Two Swedish forensic cases demonstrated the compound’s role in fatal intoxications:
-
Case 1: Femoral blood concentrations of 65 ng/g N-Desmethyl Rilmazolam, alongside 170 ng/g di-desmethyl rilmazolam, were deemed causative in a death involving polypharmacy (haloperidol, fluoxetine) .
-
Case 2: Lower concentrations (1.4 ng/g) contributed to a fatality involving pregabalin and loperamide, highlighting synergistic toxicity risks .
Clinical and Therapeutic Considerations
Adverse Effects and Risks
The compound’s narrow therapeutic index is evidenced by case reports of respiratory depression at blood concentrations >50 ng/g . Concurrent use with opioids or sedative-hypnotics exacerbates CNS depression, necessitating cautious postmortem interpretation.
Research Applications and Methodological Guidelines
In Vitro and In Vivo Protocols
For experimental studies:
-
Stock Solutions: Prepare in DMSO at 10 mM, stored at -80°C in aliquots .
-
Animal Administration: Use 20% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline for intravenous delivery.
Analytical Best Practices
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume